molecular formula C16H16O3 B018655 Benzyl 3-(4-hydroxyphenyl)propanoate CAS No. 31770-76-0

Benzyl 3-(4-hydroxyphenyl)propanoate

Cat. No.: B018655
CAS No.: 31770-76-0
M. Wt: 256.3 g/mol
InChI Key: QOXWTUFCSBOGAB-UHFFFAOYSA-N
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Description

Benzyl 3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C16H16O3. It is a derivative of 3-(4-hydroxyphenyl)propanoic acid, where the carboxyl group is esterified with a benzyl group. This compound is known for its applications in organic synthesis and its potential biological activities.

Scientific Research Applications

Benzyl 3-(4-hydroxyphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential anticancer activities due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the production of bio-based copolyesters and other biodegradable materials

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-(4-hydroxyphenyl)propanoate can be synthesized through the esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate or potassium hydrogencarbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of efficient purification techniques like silica gel column chromatography ensures the high purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

Mechanism of Action

The biological effects of Benzyl 3-(4-hydroxyphenyl)propanoate are primarily attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. It can modulate the activity of enzymes involved in the production and scavenging of reactive oxygen species, thereby exerting its antioxidant effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-(4-hydroxyphenyl)propanoate is unique due to its specific esterification, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

benzyl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXWTUFCSBOGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557478
Record name Benzyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31770-76-0
Record name Benzyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl bromide (5.7 g, 33.09 mmol) was added to a suspension of 3-(4-hydroxyphenyl)propanoic acid (5.0 g, 30.08 mmol) and anhydrous potassium carbonate (8.31 g, 60.17 mmol) in anhydrous DMF (60 ml), and the mixture was stirred for 15 hr. The reaction mixture was diluted with water and was extracted with ethyl acetate, and the organic layer was washed with saturated brine and was dried over anhydrous sodium sulfate. The filtrate was concentrated under reduced pressure, and the residue was chromatographed on silica gel column (hexane:ethyl acetate=8:2) to give the title compound as an oil (6.8 g, yield 88%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
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Quantity
0 (± 1) mol
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solvent
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Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-hydroxyphenyl)propionic acid (1.49 g, 8.96 mmol) in dimethylformamide (21.5 mL) were added potassium carbonate (1.30 g, 9.41 mmol) and benzyl bromide (1.69 g, 9.86 mmol), and the mixture was stirred at room temperature for 12 h. The reaction mixture was diluted with toluene and water to separate the phases. The residue obtained by concentrating the organic layer under reduced pressure was subjected to silica gel column chromatography (hexane-ethyl acetate 5:1→3:1) to give 2.16 g of benzyl 3-(4-hydroxyphenyl)propionate as oil (yield: 94%).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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